

In-depth Technical Guide: Spectroscopic Data of 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydroxybutanoic acid

Cat. No.: B075598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **3,4-Dihydroxybutanoic acid**, a significant human metabolite. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and visualizes a relevant metabolic pathway.

Introduction

3,4-Dihydroxybutanoic acid (also known as 3,4-dihydroxybutyric acid) is an omega-hydroxy fatty acid.^[1] It plays a role as a human metabolite and is functionally related to butyric acid.^[1] This compound is of particular interest due to its association with the metabolism of gamma-hydroxybutyrate (GHB) and its elevated levels in individuals with succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare genetic disorder affecting the degradation of the neurotransmitter GABA.^{[2][3]} Understanding its spectroscopic properties is crucial for its identification and quantification in biological samples, which can aid in the diagnosis and monitoring of metabolic disorders and in forensic analysis.

Spectroscopic Data

This section details the available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for **3,4-Dihydroxybutanoic acid**.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the identification of **3,4-Dihydroxybutanoic acid** in biological matrices. The following table summarizes the electron ionization (EI) mass spectral data obtained from a GC-EI-TOF instrument.

Table 1: GC-MS Data for **3,4-Dihydroxybutanoic Acid**

m/z	Relative Intensity (%)
147.0	100
189.0	48.95
117.0	46.25
133.0	45.25
101.0	38.64

Source: PubChem CID 150929[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **3,4-Dihydroxybutanoic acid** is not extensively available in the public domain. However, predicted spectral data offers valuable insights for its structural elucidation.

A patent describing the synthesis of (S)-**3,4-dihydroxybutanoic acid** provides a qualitative description of the ^1H -NMR spectrum, noting a pair of mutually-coupled doublet of doublets centered at 2.34 ppm, which are assigned to the methylene protons (H2). Predicted ^1H NMR data is available from the Human Metabolome Database (HMDB).

Table 2: Predicted ^1H -NMR Data for **3,4-Dihydroxybutanoic Acid**

Atom	Chemical Shift (ppm)	Multiplicity
H2	2.39	dd
H2'	2.47	dd
H3	4.02	m
H4	3.46	dd
H4'	3.58	dd

Note: This is predicted data and should be used as a reference. Actual experimental values may vary.

Predicted ^{13}C -NMR data for **3,4-Dihydroxybutanoic acid** is available from the Human Metabolome Database (HMDB).

Table 3: Predicted ^{13}C -NMR Data for **3,4-Dihydroxybutanoic Acid**

Atom	Chemical Shift (ppm)
C1 (COOH)	179.8
C2 (CH ₂)	41.5
C3 (CHOH)	68.9
C4 (CH ₂ OH)	66.2

Note: This is predicted data and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for **3,4-Dihydroxybutanoic acid** with peak assignments is not readily available in public databases. However, based on its functional groups (carboxylic acid and two hydroxyl groups), the following characteristic absorption bands can be expected.

Table 4: Expected Infrared Absorption Bands for **3,4-Dihydroxybutanoic Acid**

Functional Group	Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300-2500	Broad
O-H (Alcohol)	3500-3200	Broad
C-H (sp ³)	3000-2850	Medium to Strong
C=O (Carboxylic Acid)	1725-1700	Strong
C-O (Alcohol/Carboxylic Acid)	1300-1000	Strong

Experimental Protocols

The following are the methodologies cited for the acquisition of the spectroscopic data.

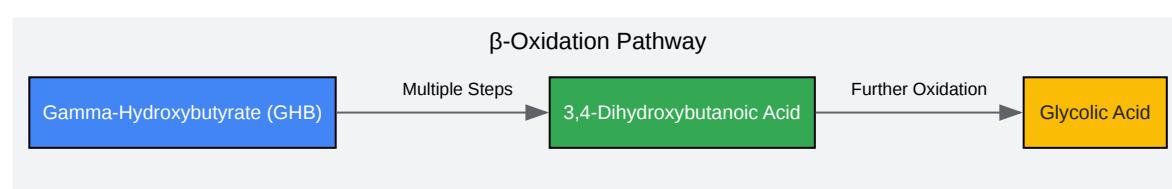
Mass Spectrometry (GC-MS)

- Instrument: Leco Pegasus IV Gas Chromatography Time-of-Flight Mass Spectrometer.[\[1\]](#)
- Ionization Mode: Electron Ionization (EI).
- Sample Preparation: As **3,4-Dihydroxybutanoic acid** is a polar molecule, derivatization (e.g., silylation) is typically required prior to GC-MS analysis to increase its volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Varian GEMINI spectrometer.
- Frequency: 300 MHz for ¹H-NMR.
- Solvent: Chloroform (CDCl₃) has been mentioned in some literature, though deuterated water (D₂O) or methanol-d₄ (CD₃OD) are also common solvents for this type of compound.
- Reference: Tetramethylsilane (TMS) as an external standard.

Infrared (IR) Spectroscopy


- Instrument: NICOLET 710 spectrometer.

- Sample Preparation: The compound is dissolved in a suitable solvent, such as chloroform, for analysis.

Metabolic Pathway Visualization

3,4-Dihydroxybutanoic acid is a metabolite of gamma-hydroxybutyrate (GHB). One of the proposed metabolic routes for GHB is through a β -oxidation spiral, which leads to the formation of 3,4-dihydroxybutyric acid.^[4] This pathway is particularly relevant in the context of identifying biomarkers for GHB exposure.

Proposed β -oxidation pathway of GHB.

[Click to download full resolution via product page](#)

Caption: Proposed β -oxidation pathway of GHB.

Conclusion

This technical guide has consolidated the available spectroscopic data for **3,4-Dihydroxybutanoic acid**. While quantitative mass spectrometry data is accessible, detailed experimental NMR and IR data remain limited in the public domain, with a current reliance on predicted spectra. The provided information on experimental protocols and the metabolic context of this molecule serves as a foundational resource for researchers. Further experimental elucidation of the complete NMR and IR spectra is warranted to enhance the analytical characterization of this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]
- 4. γ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic Data of 3,4-Dihydroxybutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075598#spectroscopic-data-of-3-4-dihydroxybutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com